molecular formula C30H35Cl2NO3 B14698949 (13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate CAS No. 22964-49-4

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

Cat. No.: B14698949
CAS No.: 22964-49-4
M. Wt: 528.5 g/mol
InChI Key: SFOHURGDKAWENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate is a complex organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a bis(2-chloroethyl)amino group, which is commonly found in alkylating agents used in chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the bis(2-chloroethyl)amino group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds with different properties.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate: has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with proteins and nucleic acids.

    Medicine: The bis(2-chloroethyl)amino group is a key feature of many alkylating agents used in chemotherapy, making this compound a potential candidate for anticancer drug development.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate involves its interaction with cellular components, such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    Cyclophosphamide: A widely used alkylating agent with a similar bis(2-chloroethyl)amino group.

    Ifosfamide: Another alkylating agent with structural similarities to cyclophosphamide.

    Melphalan: An alkylating agent used in the treatment of multiple myeloma and ovarian cancer.

Uniqueness

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate: is unique due to its specific cyclopenta[a]phenanthrene core, which may confer distinct biological activities and chemical reactivity compared to other alkylating agents. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

22964-49-4

Molecular Formula

C30H35Cl2NO3

Molecular Weight

528.5 g/mol

IUPAC Name

(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

InChI

InChI=1S/C30H35Cl2NO3/c1-30-13-12-25-24-9-7-23(19-21(24)4-8-26(25)27(30)10-11-28(30)34)36-29(35)18-20-2-5-22(6-3-20)33(16-14-31)17-15-32/h2-3,5-7,9,19,25-27H,4,8,10-18H2,1H3

InChI Key

SFOHURGDKAWENM-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.